molecular formula C10H6BrFN2O B2460300 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one CAS No. 2090941-83-4

5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one

Cat. No.: B2460300
CAS No.: 2090941-83-4
M. Wt: 269.073
InChI Key: OIBGYNMQEHDAHL-UHFFFAOYSA-N
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Description

5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core substituted with bromine and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one typically involves the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Fluorophenyl substitution: The fluorophenyl group can be introduced via a substitution reaction using fluorobenzene derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and reduction: The pyrazinone core can undergo oxidation or reduction under specific conditions.

    Coupling reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazinones, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one has several scientific research applications:

    Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(2-fluorophenyl)pyrazin-2(1H)-one
  • 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one
  • 5-Chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one

Uniqueness

5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one is unique due to the specific positioning of the bromine and fluorophenyl groups, which can significantly influence its reactivity and interaction with molecular targets. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

IUPAC Name

5-bromo-1-(3-fluorophenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2O/c11-9-6-14(10(15)5-13-9)8-3-1-2-7(12)4-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBGYNMQEHDAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(N=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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